molecular formula C11H14O3 B076007 (4-methoxyphenyl) butanoate CAS No. 14617-95-9

(4-methoxyphenyl) butanoate

Cat. No.: B076007
CAS No.: 14617-95-9
M. Wt: 194.23 g/mol
InChI Key: NMHGWSBHBWGJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyric acid, p-methoxyphenyl ester: is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.2271 g/mol . . This ester is formed from butyric acid and p-methoxyphenol and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of butyric acid, p-methoxyphenyl ester typically involves the esterification of butyric acid with p-methoxyphenol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows:

Butyric Acid+p-MethoxyphenolButyric Acid, p-Methoxyphenyl Ester+Water\text{Butyric Acid} + \text{p-Methoxyphenol} \rightarrow \text{Butyric Acid, p-Methoxyphenyl Ester} + \text{Water} Butyric Acid+p-Methoxyphenol→Butyric Acid, p-Methoxyphenyl Ester+Water

The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: Industrial production of butyric acid, p-methoxyphenyl ester follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction ensures high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Butyric acid and p-methoxyphenol.

    Reduction: p-Methoxyphenyl butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of butyric acid, p-methoxyphenyl ester involves its hydrolysis to release butyric acid and p-methoxyphenol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . This can affect various cellular processes, including cell differentiation and apoptosis.

Comparison with Similar Compounds

    Ethyl butyrate: Similar ester with a fruity odor, used in flavorings.

    Methyl butyrate: Another ester with a pleasant smell, used in perfumes.

    Butyric acid, 4-methoxyphenyl ester: An isomer with similar properties.

Uniqueness: Butyric acid, p-methoxyphenyl ester is unique due to the presence of the p-methoxyphenyl group, which imparts specific chemical and physical properties, making it suitable for specialized applications in synthesis and industry .

Properties

CAS No.

14617-95-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(4-methoxyphenyl) butanoate

InChI

InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

NMHGWSBHBWGJNC-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC=C(C=C1)OC

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)OC

14617-95-9

Origin of Product

United States

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